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Compound of Interest

Compound Name: ML 315

Cat. No.: B1193236 Get Quote

Disclaimer: There is currently no publicly available in vivo administration, dosage, or

pharmacokinetic data for the specific compound ML315. The following application notes and

protocols are based on published in vivo studies of other selective inhibitors of Cdc2-like

kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), the known targets of

ML315. These protocols should be considered as representative examples and a starting point

for the development of specific in vivo studies for ML315. Researchers should conduct dose-

finding and toxicology studies to determine the optimal and safe dosage range for ML315 in

their specific animal models and experimental contexts.

Introduction to ML315
ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity

tyrosine-regulated kinase (DYRK) families. It exhibits low nanomolar inhibitory activity against

several members of these kinase families, including CLK1, CLK2, CLK4, DYRK1A, and

DYRK1B. Due to the roles of CLK and DYRK kinases in regulating mRNA splicing, cell cycle

progression, and other critical cellular processes, ML315 is a valuable chemical probe for

studying the biological functions of these kinases and holds potential for therapeutic

development in areas such as oncology and neurodegenerative diseases.
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The following table summarizes in vivo administration and dosage data from studies on other

CLK and DYRK inhibitors. This information can guide the initial design of in vivo experiments

with ML315.
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Compoun
d Name

Target(s)
Animal
Model

Dosage
Administr
ation
Route

Vehicle

Key
Findings
&
Referenc
e

T-025

CLK1/2/3/4

,

DYRK1A/1

B

Nude mice

with MYC-

driven

breast

cancer

allografts

Not

specified
Oral (p.o.)

Not

specified

Suppresse

d tumor

growth at

well-

tolerated

doses.[1]

[2][3]

GNF2133 DYRK1A
RIP-DTA

mice

3, 10, 30

mg/kg

Oral (p.o.),

once daily

for 5 days

Not

specified

Dose-

dependent

improveme

nt in

glucose

disposal

and insulin

secretion.

Good oral

bioavailabil

ity (22.3%).

[4][5][6][7]

Harmine DYRK1A

BALB/c

mice with

P. berghei

infection

100 mg/kg

Intraperiton

eal (i.p.),

daily for 3

days

Not

specified

Significant

reduction

in

parasitemi

a.[8]

Harmine C57BL/6

mice

10 mg/kg Intraperiton

eal (i.p.),

multiple

doses

Saline Downregul

ated

TCDD-

induced

Cyp1a1
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expression.

[9]

Harmine
Kunming

mice

2000

mg/kg

(single

dose)

Oral (p.o.)
Not

specified

Acute

toxicity

study;

LD50

determined

to be

446.80

mg/kg.[10]

SM08502

(Cirtuvivint)

pan-CLK,

pan-DYRK

NSG mice

with AML

xenografts

(MV411,

KG1a)

6.25 - 25

mg/kg
Oral (p.o.)

Not

specified

Dose-

dependent

tumor

growth

inhibition.

Combinatio

n with

venetoclax

showed

synergistic

effects.[11]

SM08502

(Cirtuvivint)

Mice with

gastrointes

tinal tumor

xenografts

Not

specified
Oral (p.o.)

Not

specified

Significantl

y inhibited

tumor

growth.[12]

[13]

Lorecivivint

(SM04690)

CLK2,

DYRK1A

Human

clinical trial

(knee

osteoarthrit

is)

0.07 mg in

2 mL

Intra-

articular

(IA)

injection

Not

specified

Improved

pain and

function

scores.[14]

[15][16]
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The following are detailed, representative protocols for the in vivo administration of CLK/DYRK

inhibitors based on published studies. These are generalized protocols and must be adapted

and optimized for ML315.

Protocol 1: Oral Administration in a Xenograft Mouse
Model (based on studies with SM08502)
Objective: To evaluate the anti-tumor efficacy of a CLK/DYRK inhibitor administered orally in a

subcutaneous xenograft model.

Materials:

CLK/DYRK inhibitor (e.g., ML315)

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

6-8 week old immunodeficient mice (e.g., NSG or nude mice)

Cancer cell line of interest (e.g., MV4-11 for AML)

Matrigel (or similar basement membrane matrix)

Calipers for tumor measurement

Animal balance

Procedure:

Cell Culture and Implantation:

Culture cancer cells under standard conditions.

On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS

and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Tumor Growth and Randomization:
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Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated

using the formula: (Length x Width^2) / 2.

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment

and control groups.

Drug Preparation and Administration:

Prepare the inhibitor formulation. For oral gavage, a suspension in 0.5% methylcellulose is

common. The final concentration should be calculated based on the desired dose and an

administration volume of approximately 10 mL/kg.

Administer the inhibitor or vehicle control orally once daily using a gavage needle.

Monitoring and Endpoints:

Measure tumor volumes and body weights 2-3 times per week.

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled

fur).

At the end of the study (e.g., when tumors in the control group reach a predetermined

size), euthanize the animals and excise the tumors for further analysis (e.g.,

pharmacodynamic studies, histology).

Protocol 2: Intraperitoneal Administration for Systemic
Effects (based on studies with Harmine)
Objective: To assess the systemic effects of a CLK/DYRK inhibitor in mice.

Materials:

CLK/DYRK inhibitor (e.g., ML315)

Vehicle for intraperitoneal injection (e.g., sterile saline or saline with 5% DMSO)

6-8 week old mice (e.g., C57BL/6)
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Syringes and needles (e.g., 27-gauge)

Procedure:

Animal Acclimation:

Allow mice to acclimate to the housing facility for at least one week before the start of the

experiment.

Drug Preparation and Administration:

Dissolve or suspend the inhibitor in the chosen vehicle. If using DMSO, ensure the final

concentration is low (e.g., <5%) to avoid toxicity.

Administer the inhibitor or vehicle control via intraperitoneal injection at the desired dose

(e.g., 10 mg/kg). The injection volume is typically 10 mL/kg.

Experimental Time Course:

The timing of sample collection will depend on the specific research question. For

example, to assess the effect on a specific signaling pathway, tissues may be collected at

various time points after a single injection. For longer-term studies, injections may be

repeated daily.

Endpoint Analysis:

At the designated time points, euthanize the animals and collect tissues of interest (e.g.,

liver, brain, blood).

Process the tissues for the desired downstream analysis (e.g., Western blotting, qPCR,

histology).

Visualization of Signaling Pathways and
Experimental Workflows
CLK/DYRK Signaling Pathway
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The following diagram illustrates the central role of CLK and DYRK kinases in regulating pre-

mRNA splicing and other cellular processes. Inhibition of these kinases by a compound like

ML315 is expected to disrupt these pathways.
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Caption: CLK and DYRK kinase signaling pathway.

Experimental Workflow for In Vivo Inhibitor Studies
This diagram outlines a general workflow for conducting in vivo studies with a small molecule

inhibitor like ML315.
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Phase 1: Planning & Preparation Phase 2: In-Life Study
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Caption: General workflow for in vivo inhibitor studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for ML315 In Vivo
Administration and Dosage]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193236#ml315-in-vivo-administration-and-dosage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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